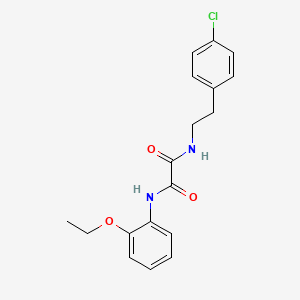

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide

Description

While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds with chlorophenyl, methoxyphenethyl, or ethoxyphenyl groups) suggest applications in antiviral, antimicrobial, or enzyme-inhibitory contexts . The ethoxy group at the phenyl ortho position may influence steric hindrance and hydrogen-bonding capacity, distinguishing it from para-substituted analogs.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)17(22)20-12-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHWDPCLNUZNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-ethoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenethyl group is replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C.

Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

Major Products Formed

Oxidation: Oxalamide derivatives with additional functional groups.

Reduction: Amine derivatives with reduced oxalamide moiety.

Substitution: Substituted oxalamide compounds with various functional groups.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the specific binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide to structurally related oxalamides, focusing on substituent effects , synthetic yields , spectroscopic properties , and biological implications .

Structural and Substituent Variations

Spectroscopic and Physicochemical Properties

Mass Spectrometry :

NMR Trends :

Biological Activity

N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide, a compound identified by its CAS number 328002-35-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2O3, with a molecular weight of approximately 348.82 g/mol. The structure features an oxalamide backbone, which is known for contributing to various pharmacological activities.

Research indicates that compounds with oxalamide structures often interact with multiple biological targets. The specific mechanism of action for this compound has not been extensively detailed in the literature; however, similar compounds have shown activity through:

- Inhibition of Enzymatic Activity : Many oxalamides act as inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Anticancer Properties

Studies have suggested that this compound exhibits anticancer activity . In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest and apoptosis |

These results indicate promising potential for further development as an anticancer agent.

Antimicrobial Activity

Additionally, preliminary studies have indicated that this compound possesses antimicrobial properties . It has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be explored as a potential antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.